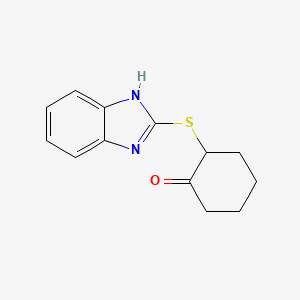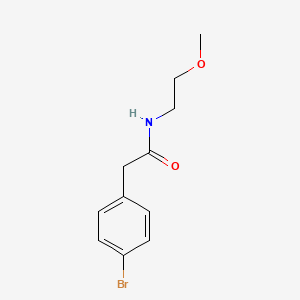![molecular formula C16H19NO4 B4929576 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as BMOA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMOA belongs to the class of coumarin derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease models. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its potential toxicity, which requires careful dose optimization and toxicity studies.
Orientations Futures
There are several future directions for the study of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential applications in the treatment of various diseases, particularly those associated with inflammation and oxidative stress. Additionally, the development of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives with improved potency and selectivity could lead to the development of novel therapeutic agents.
Méthodes De Synthèse
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be synthesized by the reaction of 4-butyl-8-methylcoumarin with chloroacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide.
Applications De Recherche Scientifique
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Its anti-inflammatory and antioxidant properties have been shown to be beneficial in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has also been investigated for its potential use as an antimicrobial agent.
Propriétés
IUPAC Name |
2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-4-5-11-8-15(19)21-16-10(2)13(7-6-12(11)16)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNHIAFTSLYVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(allylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B4929498.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)
![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)


![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)


![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)

![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)

